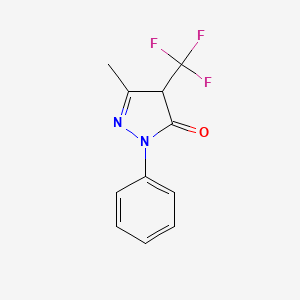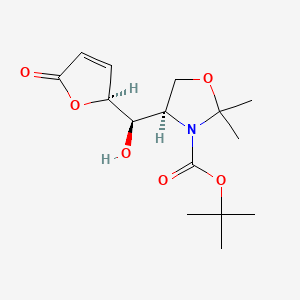
1,1,1,2,2,3,3,4,4,5-Decafluorononane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2,3,3,4,4,5-Decafluorononane is a fluorinated organic compound with the molecular formula C9H3F10. It belongs to the class of perfluorinated compounds, which are characterized by the presence of multiple fluorine atoms attached to a carbon backbone. These compounds are known for their unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity .
Méthodes De Préparation
The synthesis of 1,1,1,2,2,3,3,4,4,5-Decafluorononane typically involves the fluorination of nonane or its derivatives. One common method is the electrochemical fluorination (ECF) process, where nonane is subjected to electrolysis in the presence of hydrogen fluoride. This method allows for the selective introduction of fluorine atoms at specific positions on the carbon chain .
In industrial settings, large-scale production of this compound may involve the use of specialized reactors and controlled reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully optimized to achieve the desired product .
Analyse Des Réactions Chimiques
1,1,1,2,2,3,3,4,4,5-Decafluorononane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in this compound can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of partially fluorinated nonanes.
Oxidation Reactions: Oxidation of this compound can be carried out using strong oxidizing agents like potassium permanganate (KMnO4), leading to the formation of fluorinated carboxylic acids.
Applications De Recherche Scientifique
1,1,1,2,2,3,3,4,4,5-Decafluorononane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,1,1,2,2,3,3,4,4,5-Decafluorononane is primarily based on its ability to interact with other molecules through van der Waals forces and hydrophobic interactions. The presence of multiple fluorine atoms enhances these interactions, making the compound highly effective in applications where strong molecular interactions are required .
Comparaison Avec Des Composés Similaires
1,1,1,2,2,3,3,4,4,5-Decafluorononane can be compared with other perfluorinated compounds, such as:
1,1,1,2,2,3,3,4,4,5-Decafluoropentane: Similar in structure but with a shorter carbon chain, making it less hydrophobic and thermally stable.
1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane: Contains an additional trifluoromethyl group, which can enhance its reactivity and interaction with other molecules.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: A biphenyl derivative with similar fluorination, used in different applications due to its aromatic structure.
Propriétés
Numéro CAS |
126038-57-1 |
|---|---|
Formule moléculaire |
C9H10F10 |
Poids moléculaire |
308.16 g/mol |
Nom IUPAC |
1,1,1,2,2,3,3,4,4,5-decafluorononane |
InChI |
InChI=1S/C9H10F10/c1-2-3-4-5(10)6(11,12)7(13,14)8(15,16)9(17,18)19/h5H,2-4H2,1H3 |
Clé InChI |
HKXWMTNYLCBDAQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Sulfanylethoxy)carbonyl]benzoate](/img/structure/B14292798.png)
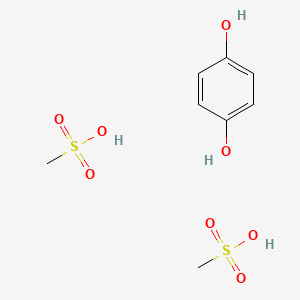
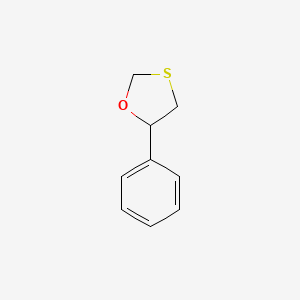
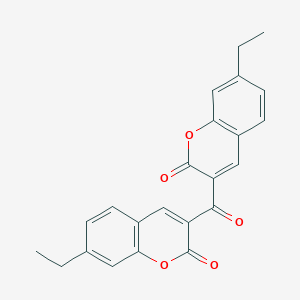
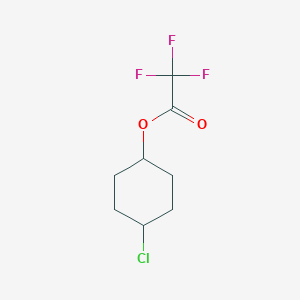

![(Dibenzo[b,d]thiophen-2-yl)methanethiol](/img/structure/B14292837.png)
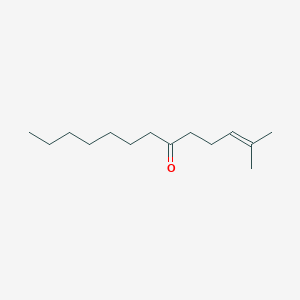
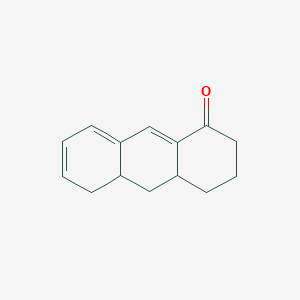
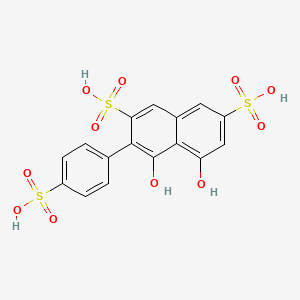
![1-Undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B14292859.png)
![Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]-](/img/structure/B14292867.png)
